![molecular formula C17H20FN5O3S B2439746 1-((1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034563-56-7](/img/structure/B2439746.png)
1-((1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H20FN5O3S and its molecular weight is 393.44. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifibrotic Activity
The discovery of anti-fibrotic drugs has been a significant focus in medicinal chemistry. The compound exhibits promising anti-fibrotic activity. Researchers have evaluated its effects on immortalized rat hepatic stellate cells (HSC-T6). Notably, fourteen derivatives of this compound demonstrated better anti-fibrotic activity than existing drugs like Pirfenidone and Bipy55′DC. Among these, two compounds—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)—stood out with impressive IC50 values of 45.69 μM and 45.81 μM, respectively .
Mechanism of Action
To understand its anti-fibrotic effects, researchers investigated collagen expression and hydroxyproline content. Compounds 12m and 12q effectively inhibited collagen expression and reduced hydroxyproline levels in cell culture medium. These findings suggest that these derivatives could serve as novel anti-fibrotic drugs .
Other Potential Applications
While anti-fibrotic activity is a key focus, this compound’s unique structure may offer additional therapeutic benefits. Further research is needed, but potential applications could include:
- Antimicrobial Properties : Pyrimidine derivatives, including this compound, have been reported to exhibit antimicrobial activity .
- Antiviral Effects : Some pyrimidine-based compounds show promise as antiviral agents .
- Antitumor Activity : Although not directly studied for this compound, pyrimidine derivatives have demonstrated antitumor effects .
Mechanism of Action
Mode of Action
Based on its structural features, it is plausible that it could interact with its targets through a variety of mechanisms, potentially including covalent binding, allosteric modulation, or competitive inhibition .
Biochemical Pathways
Without specific target identification, it is challenging to definitively state which biochemical pathways this compound affects. Given its structural similarity to known anti-tubercular agents , it may impact pathways related to Mycobacterium tuberculosis survival and proliferation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of this compound is currently unavailable .
properties
IUPAC Name |
1-[[1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3S/c18-16-5-2-1-4-13(16)12-27(25,26)22-10-15(11-22)23-9-14(19-20-23)8-21-7-3-6-17(21)24/h1-2,4-5,9,15H,3,6-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNGWVFFLULKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.